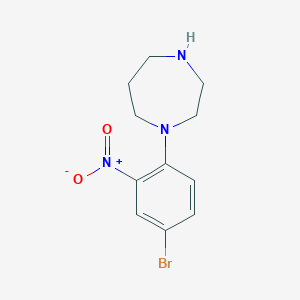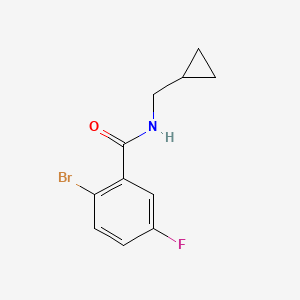
2-bromo-N-(cyclopropylmethyl)-5-fluorobenzamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Activity
2-bromo-N-(cyclopropylmethyl)-5-fluorobenzamide and its derivatives have been explored for their potential insecticidal properties. A study involving the synthesis of meta-diamide compounds containing the cyclopropyl group, including variants of this compound, demonstrated significant insecticidal activities against pests like Plutella xylostella and Chilo suppressalis. These compounds exhibited high mortality rates at low concentrations, indicating their potential as effective insecticides (Luo et al., 2020).
Antimicrobial and Antioxidant Properties
Another area of research has focused on the antimicrobial and antioxidant properties of fluorobenzamide derivatives, including those related to this compound. For instance, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine frameworks demonstrated promising antimicrobial activities against a range of bacterial and fungal strains. The presence of fluorine atoms in these compounds was found to enhance their antimicrobial effectiveness (Desai et al., 2013).
Carbonic Anhydrase Inhibition
Compounds structurally related to this compound, such as cyclopropylcarboxylic acids and esters incorporating bromophenol moieties, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have revealed that such compounds exhibit significant inhibitory activities against various carbonic anhydrase isoforms, suggesting potential applications in medical research and drug development (Boztaş et al., 2015).
Synthesis and Characterization in Medicinal Chemistry
The synthesis and characterization of derivatives structurally similar to this compound have been of interest in medicinal chemistry. Research in this area includes the development of novel synthesis methods and the exploration of these compounds' biological activities, such as their potential as anticancer agents. Studies have shown that certain derivatives exhibit cytotoxic activities against cancer cell lines, indicating their potential therapeutic applications (Kesuma et al., 2018).
Propiedades
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)-5-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBKFRXMWVBWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=CC(=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


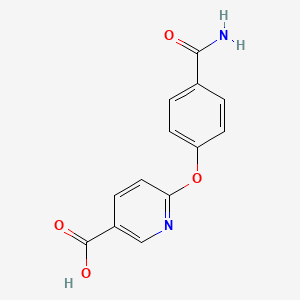
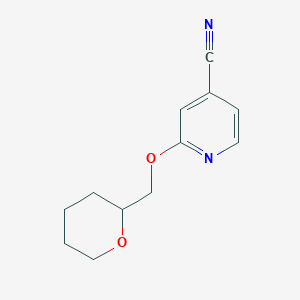

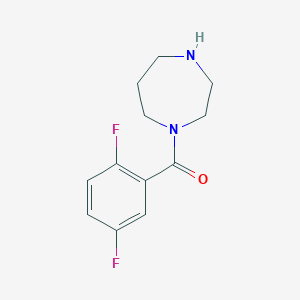
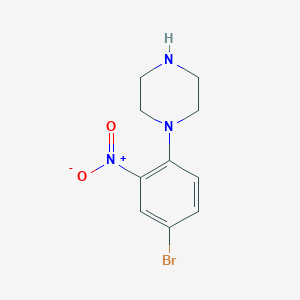

![2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B3072626.png)
![3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}BUTAN-1-AMINE](/img/structure/B3072640.png)
![[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine](/img/structure/B3072644.png)

![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)


